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Compound of Interest

Compound Name: Hpv16 E7 (86-93) (tfa)

Cat. No.: B10828512 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of the Human Papillomavirus

type 16 (HPV16) E7 (86-93) peptide, a well-documented cytotoxic T-lymphocyte (CTL) epitope.

The following sections present a comparative analysis of its immunogenicity, binding affinity,

and efficacy in preclinical and clinical settings, supported by published experimental data.

Performance Overview
The HPV16 E7 (86-93) peptide, with the sequence TLGIVCPI, is a human leukocyte antigen

(HLA)-A*0201-restricted epitope derived from the E7 oncoprotein of HPV16.[1][2][3] It has been

extensively investigated as a target for therapeutic vaccines against HPV-associated

malignancies, including cervical and head and neck cancers.

Immunogenicity
The E7 (86-93) peptide is immunogenic and capable of inducing specific CTL responses.[1]

Studies in HLA-A*0201 transgenic mice have demonstrated its ability to elicit CTLs that can

lyse target cells presenting this peptide.[4] In human studies, vaccination with this peptide,

often in combination with other peptides and adjuvants, has been shown to increase the

frequency of E7-specific T cells.[4][5] However, a challenge highlighted in some research is that

while the peptide can induce CTLs, these CTLs may not efficiently recognize and kill tumor

cells that naturally process and present the E7 protein.
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Preclinical Efficacy
In preclinical mouse models, such as those using the TC-1 tumor cell line which expresses

HPV16 E6 and E7, vaccines incorporating the E7 (86-93) peptide have shown anti-tumor

effects.[6][7][8][9] These studies often employ various vaccine formulations and adjuvants to

enhance the immune response. For instance, a preclinical study using a mix of HPV16

peptides including E7 (86-93) with VacciMax® liposomes as an adjuvant demonstrated strong

CTL responses and complete eradication of TC-1 tumors.[10]

Clinical Trials
The HPV16 E7 (86-93) peptide has been evaluated in several Phase I and II clinical trials for

the treatment of high-grade cervical intraepithelial neoplasia (CIN), vulvar intraepithelial

neoplasia (VIN), and advanced cervical cancer.[5][10][11][12][13][14] These trials have

explored various formulations, including the peptide alone, as a lipopeptide, and in combination

with other E7 peptides and adjuvants like Incomplete Freund's Adjuvant (IFA) and Montanide

ISA 51.[4][5][10][11]

Clinical responses have been varied. Some trials have reported complete or partial regression

of lesions in a subset of patients, accompanied by an increase in E7-specific T-cell responses.

[13][14] For example, one study involving women with high-grade CIN or VIN reported that

vaccination with a combination of E7 peptides, including a lipid-modified E7 (86-93), resulted in

complete regression in 3 out of 18 patients and partial regression in six others.[5] An increase

in E7-specific reactivity was observed in 10 out of 16 patients tested.[5] However, other trials

have shown weak immune responses and limited clinical benefit, particularly in patients with

advanced disease.[12]

Quantitative Data Summary
The following tables summarize the key quantitative data from published studies on the HPV16

E7 (86-93) peptide.

Table 1: Binding Affinity of HPV16 E7 Peptides to HLA-A*0201
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Peptide Sequence
Predicted IC50
(nM)

Experimental
Binding
Affinity

Reference

E7 (86-93) TLGIVCPI N/A High [1][2][15][16]

E7 (11-20) YMLDLQPETT N/A High [1]

E7 (82-90) LLMGTLGIV N/A High [1]

Note: While specific IC50 values were not consistently available in the searched literature,

multiple sources confirm the high binding affinity of E7 (86-93) to HLA-A*0201.[1][2][15][16]

Table 2: Preclinical Efficacy of HPV16 E7 (86-93) Based Vaccines in the TC-1 Tumor Model

Vaccine
Formulation

Adjuvant Outcome Reference

Mix of HPV16

peptides including E7

(86-93)

VacciMax® liposomes
Complete eradication

of TC-1 tumors
[10]

E7 protein fused with

Shiga toxin B-subunit
None

Complete protection

from tumor challenge
[7]

Mutant E7 protein

Complete Freund's

Adjuvant (CFA) /

Incomplete Freund's

Adjuvant (IFA)

Significant inhibition of

TC-1 tumor growth
[9]

Table 3: Clinical Trial Results of HPV16 E7 (86-93) Based Vaccines
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Trial
Phase

Patient
Populatio
n

Vaccine
Formulati
on

Adjuvant
Immune
Respons
e

Clinical
Respons
e

Referenc
e

Phase I

High-grade

CIN/VIN

(n=18)

E7 (12-20)

+ E7 (86-

93)

lipopeptide

Incomplete

Freund's

Adjuvant

(IFA)

Increased

E7-specific

reactivity in

10/16

patients

3/18

Complete

Regression

, 6/18

Partial

Regression

[4][5]

Phase I

Advanced

Cervical

Cancer

(n=12)

E7 (86-93)

lipopeptide

+ PADRE

None

Weak

immune

response

in 6

patients

No clinical

benefit
[12]

First-in-

human

High-grade

CIN (n=7)

E7 (86-93)

peptide
VSSP

Cellular

immune

response

in all

patients

5/7

complete

or partial

regression

[13]

Phase I/II CIN II/III

E7 (11-20)

+ E7 (86-

93)

Incomplete

Freund's

Adjuvant

(IFA)

E7-specific

CTL

responses

detected

3 complete

and 9

partial

remissions

[14]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of

findings. Below are summaries of commonly used protocols.

T-Cell Activation Assay (ELISpot)
The Enzyme-Linked Immunospot (ELISpot) assay is frequently used to quantify the frequency

of cytokine-secreting T cells specific for the E7 (86-93) peptide.
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Plate Coating: 96-well multiscreen-hemagglutinin plates are coated with an anti-human IFN-γ

antibody overnight.

Cell Plating: Peripheral blood mononuclear cells (PBMCs) from vaccinated individuals or

control subjects are plated in the wells.

Peptide Stimulation: The cells are stimulated with the HPV16 E7 (86-93) peptide (typically at

10 µg/mL) for 18-24 hours. A negative control (no peptide) and a positive control (e.g., a

mitogen) are included.

Detection: After incubation, the cells are washed away, and a biotinylated anti-human IFN-γ

detection antibody is added, followed by a streptavidin-enzyme conjugate.

Spot Development: A substrate is added to develop colored spots, where each spot

represents a single IFN-γ-secreting T cell.

Analysis: The spots are counted using an automated ELISpot reader.

In Vivo Tumor Model (TC-1)
The TC-1 mouse tumor model is a widely used preclinical model to assess the efficacy of

HPV16 E7-targeted therapies.

Cell Line: TC-1 cells, which are C57BL/6 mouse lung endothelial cells immortalized with

HPV16 E6 and E7 and transformed with the c-Ha-ras oncogene, are used.[6][7][8][9]

Tumor Induction: A specific number of viable TC-1 cells (e.g., 1 x 10^5) are injected

subcutaneously into the flank of C57BL/6 mice.[7][8][9]

Vaccination: Mice are immunized with the experimental vaccine (e.g., E7 (86-93) peptide

formulation) according to the study's protocol. This can be done either before (prophylactic

model) or after (therapeutic model) tumor cell injection.[7][8][9]

Tumor Monitoring: Tumor growth is monitored by measuring the tumor dimensions with

calipers at regular intervals. Tumor volume is calculated using a standard formula (e.g., 0.5 x

length x width^2).
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Endpoint: The experiment is concluded when tumors in the control group reach a

predetermined size, or at a specified time point. Survival of the mice is also a key endpoint.

Visualizations
Experimental Workflow: In Vivo Tumor Model

Tumor Induction Vaccination Monitoring & Analysis

TC-1 Cell Injection Vaccine AdministrationTherapeutic Model Tumor Measurement Survival Analysis

Click to download full resolution via product page

Caption: Workflow for a therapeutic in vivo tumor model study.

Signaling Pathway: CTL-Mediated Killing
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Caption: Simplified T-cell receptor signaling pathway.[17][18][19][20][21]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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